RIP2 Kinase Inhibitor 3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
RIP2 Kinase Inhibitor 3 is a small molecule inhibitor targeting receptor-interacting protein kinase 2 (RIPK2). RIPK2 is a serine/threonine kinase involved in the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are crucial for immune responses and inflammation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common synthetic route includes the use of indazole derivatives, which are reacted with purine derivatives under specific conditions to form the desired inhibitor . The reaction conditions often involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production of RIP2 Kinase Inhibitor 3 involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to monitor the reaction progress and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
RIP2 Kinase Inhibitor 3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may affect its inhibitory activity.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s efficacy.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂), reducing agents such as sodium borohydride (NaBH₄), and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are often tested for their inhibitory activity to identify the most potent and selective inhibitors .
Wissenschaftliche Forschungsanwendungen
RIP2 Kinase Inhibitor 3 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study kinase activity and signaling pathways.
Biology: Helps in understanding the role of RIPK2 in immune responses and inflammation.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases, such as inflammatory bowel disease (IBD) and rheumatoid arthritis
Industry: Utilized in the development of new drugs targeting kinase pathways involved in various diseases.
Wirkmechanismus
RIP2 Kinase Inhibitor 3 exerts its effects by binding to the kinase domain of RIPK2, preventing its autophosphorylation and subsequent activation. This inhibition blocks the downstream signaling pathways, including NF-κB and MAPK, thereby reducing the production of pro-inflammatory cytokines . The interaction between RIPK2 and the E3 ligase X-linked inhibitor of apoptosis protein (XIAP) is also disrupted, further inhibiting the inflammatory response .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
GSK2983559: Another potent RIP2 kinase inhibitor with good kinase specificity.
DCAM-253: A small molecule tyrosine kinase inhibitor of RIP2, effective in treating intestinal inflammation.
Ponatinib: A kinase inhibitor that also targets RIPK2, used in molecular modeling studies.
Uniqueness
RIP2 Kinase Inhibitor 3 is unique due to its high selectivity and potency in inhibiting RIPK2. It has shown promising results in preclinical studies for treating inflammatory diseases with minimal toxicity . Its ability to disrupt multiple signaling pathways involved in inflammation makes it a valuable tool in both research and therapeutic applications .
Biologische Aktivität
RIP2 Kinase Inhibitor 3 (RIPK2i3) is a small molecule designed to inhibit the activity of receptor-interacting protein kinase 2 (RIPK2), which plays a critical role in various signaling pathways related to inflammation and immune responses. This article aims to provide a comprehensive overview of the biological activity of RIPK2i3, including its mechanisms of action, effects on cellular signaling pathways, and therapeutic potential in treating inflammatory diseases and cancers.
Overview of RIPK2
RIPK2 is a serine/threonine kinase that is activated by the nucleotide-binding oligomerization domain (NOD) receptors, particularly NOD1 and NOD2. Upon activation, RIPK2 initiates downstream signaling cascades that lead to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and mitogen-activated protein kinases (MAPKs), resulting in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-12/23 . Dysregulation of RIPK2 signaling has been implicated in various inflammatory diseases, including Crohn's disease, ulcerative colitis, and certain cancers .
RIPK2i3 functions by binding to the active site of RIPK2, inhibiting its kinase activity. This inhibition prevents the phosphorylation events necessary for activating the NF-κB and MAPK pathways. Recent studies have demonstrated that RIPK2i3 stabilizes the inactive conformation of RIPK2 by disrupting its interaction with XIAP (X-linked inhibitor of apoptosis protein), which is crucial for mediating pro-inflammatory signaling .
Key Mechanisms:
- Inhibition of Autophosphorylation : RIPK2i3 prevents autophosphorylation at critical serine residues, thereby blocking downstream signaling .
- Disruption of Ubiquitination : The inhibitor interferes with the ubiquitination process mediated by XIAP, which is essential for RIPK2 activation .
- Allosteric Modulation : The compound may also induce conformational changes that favor the inactive state of RIPK2, further reducing its activity .
Cytokine Production
In vitro studies have shown that treatment with RIPK2i3 leads to a significant reduction in the release of pro-inflammatory cytokines from immune cells. For example:
- TNF-α : Decreased by approximately 70% in macrophage cultures treated with RIPK2i3.
- IL-6 : Showed a reduction of about 60% under similar conditions .
Case Studies
- Inflammatory Bowel Disease (IBD) Models : In murine models of IBD, administration of RIPK2i3 resulted in reduced disease severity, as evidenced by lower histological scores and decreased levels of inflammatory cytokines in colon tissues .
- Cancer Models : In colorectal cancer models, RIPK2 inhibition was associated with decreased tumor growth and improved survival rates. The mechanism was linked to reduced IL-17 production and subsequent inflammatory responses that promote tumorigenesis .
Comparative Data on RIPK2 Inhibitors
Compound | Selectivity | Cytokine Reduction (%) | Disease Model |
---|---|---|---|
RIPK2i3 | High | TNF-α: 70%, IL-6: 60% | IBD |
SB203580 | Moderate | TNF-α: 50% | Rheumatoid Arthritis |
Erlotinib | Low | TNF-α: 30% | Cancer |
Future Directions
The therapeutic potential of RIPK2 inhibitors like RIPK2i3 extends beyond inflammatory diseases to include applications in cancer therapy. Ongoing research is focused on optimizing these inhibitors for better efficacy and specificity while minimizing off-target effects. Furthermore, combination therapies involving RIPK2 inhibitors and other immunomodulatory agents are being explored to enhance treatment outcomes in complex disease states.
Eigenschaften
Molekularformel |
C19H24N4O3S |
---|---|
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
6-tert-butylsulfonyl-N-(4,5-dimethyl-1H-pyrazol-3-yl)-7-methoxyquinolin-4-amine |
InChI |
InChI=1S/C19H24N4O3S/c1-11-12(2)22-23-18(11)21-14-7-8-20-15-10-16(26-6)17(9-13(14)15)27(24,25)19(3,4)5/h7-10H,1-6H3,(H2,20,21,22,23) |
InChI-Schlüssel |
LHPFRDAGGDMRMZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(NN=C1NC2=C3C=C(C(=CC3=NC=C2)OC)S(=O)(=O)C(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.